![molecular formula C12H10N4S B398351 3-(丙-2-烯-1-基硫基)-5H-[1,2,4]三嗪并[5,6-b]吲哚 CAS No. 73718-25-9](/img/structure/B398351.png)

3-(丙-2-烯-1-基硫基)-5H-[1,2,4]三嗪并[5,6-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

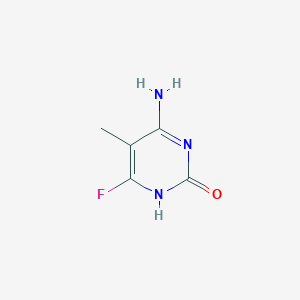

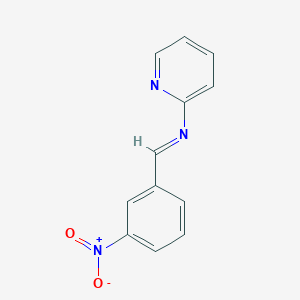

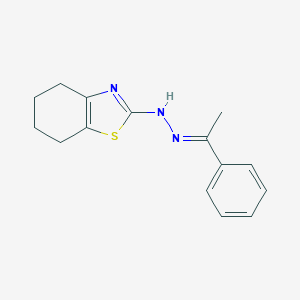

“3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C12H10N4S . It’s a member of the class of compounds known as triazinoindoles .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. The reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide, in ethanol at 80°C, produces mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole .Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C12H10N4S . Further details about its structure can be obtained from advanced spectroscopic techniques such as NMR .Chemical Reactions Analysis

In one reported reaction, 3-(3-chloroprop-2-en-1-ylsulfanyl)- and 3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles reacted with iodine and bromine to give derivatives of 2,3-dihydro-10H-[1,3]thiazolo[3’,2’: 2,3][1,2,4]-triazino[5,6-b]indolium halides .科学研究应用

非线性光学材料

3-(丙-2-烯-1-基硫基)-5H-[1,2,4]三嗪并[5,6-b]吲哚: (Atr) 已经被研究作为制备具有非线性光学性质的Cu(I)-π,σ-配位化合物的前体。这些材料对于光学开关、调制器和频率转换器等应用至关重要。 Atr 的独特结构使其具有良好的非线性响应,使其在光子学和电信领域具有广阔前景 .

磁性材料

除了光学性质外,Atr 还用作制备具有磁性性质的Cu(I)-π,σ-配位化合物的前体。这些材料在数据存储、传感器和自旋电子学中得到应用。 了解 Atr 的晶体结构及其与铜离子的相互作用对于设计先进的磁性材料至关重要 .

抗真菌剂

三唑类,包括 Atr,具有抗真菌活性。研究人员一直在探索它们的抗真菌剂潜力,因为它们稳定且易于功能化。 通过修饰三唑骨架,科学家们旨在开发出能够有效对抗真菌感染的新型抗真菌药物 .

除草剂

商业杀菌剂通常含有三唑类。Atr 的结构特征使其成为除草剂应用的有趣候选者。 研究其对特定植物物种的除草活性及选择性,可能导致开发环境友好的除草剂 .

抗病毒化合物

三唑类已显示出对多种病毒的抗病毒特性。研究人员继续探索其抑制病毒复制的潜力。 Atr 的独特结构可能有助于其抗病毒活性,使其成为一个令人兴奋的研究领域 .

过氧化氢酶抑制剂

过氧化氢酶抑制剂在调节氧化应激中发挥作用。一些三唑衍生物表现出过氧化氢酶抑制特性。 研究 Atr 对过氧化氢酶活性的影响,可以提供其潜在治疗应用的见解 .

安全和危害

作用机制

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a wide range of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse molecular and cellular effects.

属性

IUPAC Name |

3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCMIARCWVIETD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B398269.png)

![17-(4-Methoxybenzyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B398271.png)

![4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B398272.png)

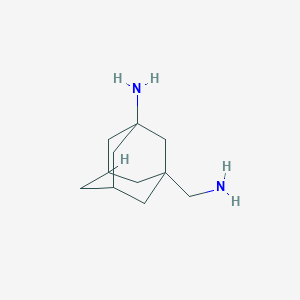

![[3-(2-Aminoethyl)-1-adamantyl]methylamine](/img/structure/B398277.png)